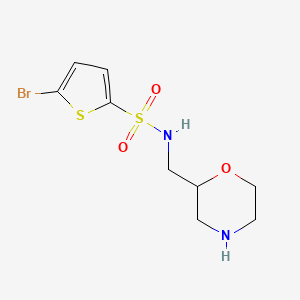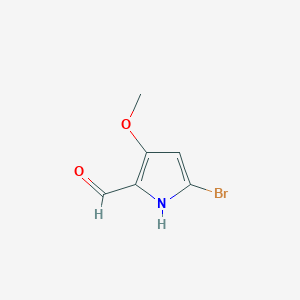![molecular formula C15H31N3O B6646593 6-Amino-1-[4-(3-methylbutyl)piperazin-1-yl]hexan-1-one](/img/structure/B6646593.png)
6-Amino-1-[4-(3-methylbutyl)piperazin-1-yl]hexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-1-[4-(3-methylbutyl)piperazin-1-yl]hexan-1-one is a synthetic compound with a molecular formula of C15H29N3O2 and a molecular weight of 283.41 Da . This compound is known for its role as a selective protease-activated receptor 2 (PAR2) antagonist, making it significant in various scientific research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1-[4-(3-methylbutyl)piperazin-1-yl]hexan-1-one typically involves the reaction of 1-(3-methylbutyl)piperazine with 6-aminohexan-1-one under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is generally produced in research laboratories for scientific studies. The production process involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography to ensure high purity .
Analyse Chemischer Reaktionen
Types of Reactions
6-Amino-1-[4-(3-methylbutyl)piperazin-1-yl]hexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like hydrogen in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
6-Amino-1-[4-(3-methylbutyl)piperazin-1-yl]hexan-1-one is primarily used in scientific research due to its role as a selective PAR2 antagonist. Its applications include:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in anti-inflammatory treatments.
Industry: Utilized in the development of new chemical entities for various applications.
Wirkmechanismus
The compound exerts its effects by selectively antagonizing the protease-activated receptor 2 (PAR2). This receptor is involved in various physiological processes, including inflammation and pain signaling. By blocking PAR2, the compound can modulate these pathways, leading to potential therapeutic benefits .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Methoxyphenyl)piperazine: Another piperazine derivative with different functional groups.
4-(6-Aminopyridin-3-yl)piperazine-1-carboxylate: A similar compound used in organic synthesis.
Uniqueness
6-Amino-1-[4-(3-methylbutyl)piperazin-1-yl]hexan-1-one is unique due to its specific structure and selective antagonism of PAR2. This makes it particularly valuable in research focused on inflammation and pain modulation .
Eigenschaften
IUPAC Name |
6-amino-1-[4-(3-methylbutyl)piperazin-1-yl]hexan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31N3O/c1-14(2)7-9-17-10-12-18(13-11-17)15(19)6-4-3-5-8-16/h14H,3-13,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIEFWZTWIWVHLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1CCN(CC1)C(=O)CCCCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5-amino-1-methylpyrazol-4-yl)-(6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)methanone](/img/structure/B6646512.png)
![3-[3-[(1,5-Dimethylpyrrole-2-carbonyl)amino]phenyl]propanoic acid](/img/structure/B6646527.png)
![3-[3-[2-(1,2,4-Triazol-1-yl)propanoylamino]phenyl]propanoic acid](/img/structure/B6646532.png)
![3-[3-[[2-(Oxan-2-yl)acetyl]amino]phenyl]propanoic acid](/img/structure/B6646536.png)
![3-[3-[(1-Aminocyclopentanecarbonyl)amino]phenyl]propanoic acid](/img/structure/B6646544.png)
![2-[1-(4-Propan-2-ylphenyl)ethylamino]butanoic acid](/img/structure/B6646555.png)

![1-(2,5-Difluorophenyl)-2-[[1-(hydroxymethyl)cyclopentyl]methylamino]ethanol](/img/structure/B6646557.png)
![2-[1-(4,6-Dimethoxypyrimidin-2-yl)piperidin-3-yl]acetic acid](/img/structure/B6646564.png)
![[1-[[(5-pyridin-3-yl-1H-pyrazol-4-yl)methylamino]methyl]cyclopentyl]methanol](/img/structure/B6646572.png)

![2-[(4-Bromo-2-methoxybenzoyl)amino]-3-methoxypropanoic acid](/img/structure/B6646585.png)
![N-[[1-(hydroxymethyl)cyclopentyl]methyl]quinoline-8-carboxamide](/img/structure/B6646591.png)
